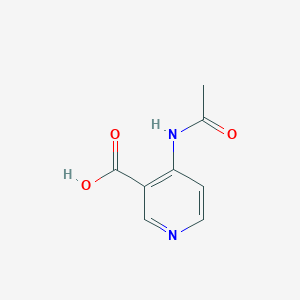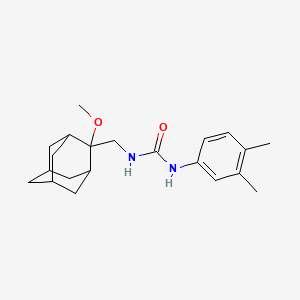
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, also known as DMU-212, is a urea derivative that has been synthesized and studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Liquid Crystal Dimers and Nematic Phases : Research on methylene-linked liquid crystal dimers, including compounds with similar structural motifs, has shown that these materials exhibit unique transitional properties, such as the formation of twist-bend nematic phases. Such phases are of interest for advanced display technologies and optoelectronic applications due to their unique electro-optical properties (Henderson & Imrie, 2011).
Biological Applications
Urea Biosensors : The development of urea biosensors highlights the importance of urea derivatives in detecting and quantifying urea concentration, which is crucial for diagnosing various health conditions, including renal failure and certain metabolic disorders (Botewad et al., 2021). These biosensors utilize urea derivatives as a core component, indicating the relevance of such compounds in medical diagnostics.
Environmental and Energy Applications
Electrochemical Technologies : Studies on the use of urea derivatives in electrochemical technologies, particularly in room-temperature haloaluminate ionic liquids, reveal applications in electroplating and energy storage. These compounds serve as solvents or electrolytes, contributing to the development of safer and more efficient energy storage systems (Tsuda, Stafford, & Hussey, 2017).
Pharmacological Research
Drug Design : The incorporation of urea motifs into small molecules is a common strategy in drug design, due to their unique hydrogen-binding capabilities. This makes them integral to modifying drug-target interactions, stability, and pharmacokinetic profiles, thereby enhancing therapeutic efficacy (Jagtap et al., 2017).
Agricultural Science
Slow Release Fertilizers : Ureaform, a condensation product of urea and formaldehyde, is used as a slow-release fertilizer, indicating the role of urea derivatives in sustainable agriculture. These compounds provide a controlled release of nitrogen, essential for crop growth, while minimizing environmental impact (Alexander & Helm, 1990).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-13-4-5-19(6-14(13)2)23-20(24)22-12-21(25-3)17-8-15-7-16(10-17)11-18(21)9-15/h4-6,15-18H,7-12H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPKWDMVOULDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
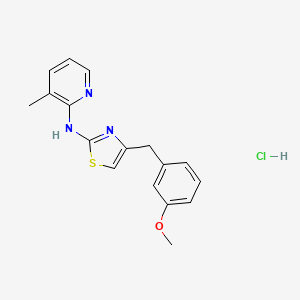
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2539247.png)
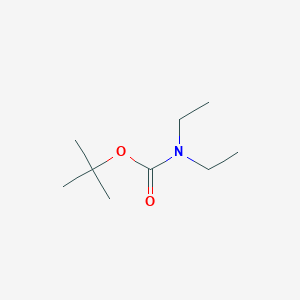

![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)
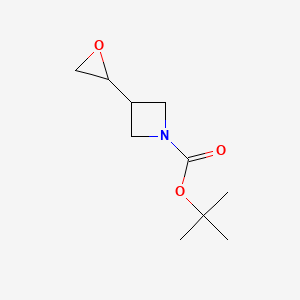
![2-Cyclopentylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2539258.png)
